molecular formula C6H7N3O4S B2824441 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid CAS No. 2169216-81-1

1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid

Cat. No.: B2824441
CAS No.: 2169216-81-1
M. Wt: 217.2
InChI Key: SAJRZJDZXPWXGC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c10-6(11)4-3-5-9(8-4)2-1-7-14(5,12)13/h3,7H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJRZJDZXPWXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)O)S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2169216-81-1
Record name 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with thiadiazine precursors in the presence of oxidizing agents . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the substituents introduced .

Scientific Research Applications

1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid
  • CAS No.: 2169216-81-1
  • Molecular Formula : C₆H₇N₃O₄S
  • Molecular Weight : 217.20 g/mol
  • Structural Features :
    • A bicyclic system comprising a pyrazole fused with a 1,2,5-thiadiazine ring.
    • Sulfonyl (SO₂) and carboxylic acid (COOH) functional groups at positions 1 and 7, respectively .
  • Key Identifiers :
    • SMILES : S1(=O)(=O)C2=CC(C(O)=O)=NN2CCN1
    • InChIKey : SAJRZJDZXPWXGC-UHFFFAOYSA-N .

Comparison with Structurally Related Compounds

Pyrazolo[4,5-e][1,2,4]thiadiazine Derivatives

Example : 7-Methyl-1,1,3-trioxo-2H,4H-pyrazolo[4,5-e][1,2,4]thiadiazine (Compound 5 in )

Property Target Compound 7-Methyl-1,1,3-trioxo Derivative
Molecular Formula C₆H₇N₃O₄S C₅H₆N₄O₃S
Substituents COOH at C7 CH₃ at C7, SO₂ at C1 and C3
Synthesis Method Not explicitly described Alkylation of precursor with NaH/alkyl halides
Biological Activity Unknown (limited data) Antifungal activity reported in related pyrazolo-pyrimidines

Key Differences :

  • The target compound lacks the additional sulfonyl group (SO₂) at position 3 present in the 1,1,3-trioxo derivative .
  • The carboxylic acid group in the target compound may enhance solubility compared to methyl substituents .

Pyrazolo[3,4-b][1,4]thiazine Derivatives

Example : 1,3-Dimethyl-1H,4H,5H,6H-7λ⁶-pyrazolo[3,4-b][1,4]thiazine-7,7-dione (CAS 1375244-33-9)

Property Target Compound 1,3-Dimethyl Derivative
Molecular Formula C₆H₇N₃O₄S C₇H₁₁N₃O₂S
Ring System Pyrazolo[1,5-e][1,2,5]thiadiazine Pyrazolo[3,4-b][1,4]thiazine
Functional Groups COOH, SO₂ Two methyl groups, dione (C=O)
Potential Applications Underexplored Building block for drug discovery

Structural Insights :

  • The dimethyl derivative features a thiazine ring fused at positions 3 and 4 of pyrazole, differing from the 1,2,5-thiadiazine fusion in the target compound .

Triazolo[3,4-b][1,3,4]thiadiazine Derivatives

Example : 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic Acid

Property Target Compound Triazolo-thiadiazine Derivative
Molecular Formula C₆H₇N₃O₄S C₁₅H₁₂Cl₂N₆O₂S
Heterocyclic Core Pyrazole + 1,2,5-thiadiazine Triazole + 1,3,4-thiadiazine
Biological Activity Unknown Antiviral and cytostatic potential

Functional Impact :

  • The triazolo-thiadiazine derivative incorporates a chlorine-substituted phenyl group, which is absent in the target compound and may influence pharmacokinetics .

Pyrido[2,1-c][1,2,4]thiadiazine Derivatives

Example : 3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic Acid 2,2-dioxide (CAS 852296-86-7)

Property Target Compound Pyrido-thiadiazine Derivative
Molecular Formula C₆H₇N₃O₄S C₈H₇N₃O₄S
Core Structure Pyrazole fused system Pyridine fused with thiadiazine
Functional Groups COOH, SO₂ COOH, two SO₂ groups

Key Contrast :

  • The pyridine ring in the pyrido-thiadiazine derivative introduces aromaticity and electronic effects distinct from the pyrazole-based target compound .

Biological Activity

1,1-Dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₆H₇N₃O₄S
  • Molecular Weight : 217.2 g/mol
  • CAS Number : 2169216-81-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit activity against specific enzymes and receptors that are crucial in several physiological processes.

Anticancer Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. A study noted that certain analogs demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to inhibit tumor growth has been linked to its action on multiple signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have reported effective inhibition against various bacterial strains. This activity is likely due to the dioxo and thiadiazine moieties that disrupt microbial cell function.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Some studies have indicated that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory disorders.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo-thiadiazine derivatives for their anticancer activity. The findings revealed that one derivative exhibited an IC50 value of less than 10 µM against breast cancer cell lines, highlighting the compound's potential as a lead for further development .

Case Study 2: Antimicrobial Properties

In a separate investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an antimicrobial agent .

Research Findings Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits cell cycle
AntimicrobialDisrupts microbial function
Anti-inflammatoryInhibits COX-2 and cytokines

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,1-dioxo-2H,3H,4H-1λ⁶-pyrazolo[1,5-e][1,2,5]thiadiazine-7-carboxylic acid?

Answer:
The synthesis typically involves multi-step heterocyclic condensation. A validated approach includes:

  • Step 1: Reacting a pyrazole precursor (e.g., 3-methyl-1H-pyrazol-5-yl) with a thiadiazine scaffold under basic conditions (e.g., NaH in THF) to form the fused ring system .
  • Step 2: Introducing the carboxylic acid moiety via nucleophilic substitution with 2-chloroethanoic acid, followed by crystallization from ethanol for purification .
  • Key Parameters: Use anhydrous solvents, controlled reaction times (e.g., 10 hours stirring), and confirm product purity via HPLC-MS (>95%) .

Basic: How should researchers characterize the purity and structure of this compound?

Answer:
A combined analytical workflow is critical:

  • 1H/13C NMR: Assign peaks for the pyrazole (δ 6.8–7.2 ppm) and thiadiazine (δ 3.5–4.2 ppm) protons, with carboxylic acid resonance near δ 12.5 ppm .
  • Elemental Analysis: Verify %C, %H, and %N within ±0.3% of theoretical values .
  • Chromatography: Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to confirm purity. Mass spectrometry (ESI-MS) should show [M+H]+ matching the molecular formula .

Advanced: How can conflicting NMR data for the thiadiazine ring be resolved during structural elucidation?

Answer:
Discrepancies in δ values may arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering) by analyzing peak splitting at 25°C vs. −20°C .
  • DFT Calculations: Compare experimental shifts with computed values (B3LYP/6-31G* level) to validate assignments .
  • 2D-COSY/HSQC: Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

Advanced: What strategies optimize yield in the final cyclization step?

Answer:
Yield improvements (typically 60–75% ) require:

  • Solvent Optimization: Replace THF with DMF to enhance solubility of intermediates, reducing side-product formation .
  • Catalytic Additives: Add 5 mol% KI to accelerate SN2 displacement during carboxylic acid introduction .
  • Temperature Control: Maintain reflux at 80°C for 8 hours to ensure complete ring closure while avoiding decomposition .

Basic: What pharmacological screening models are appropriate for initial activity studies?

Answer:
Prioritize assays aligned with the triazolothiadiazine scaffold’s known bioactivity :

  • Antimicrobial: Broth microdilution (MIC) against S. aureus (ATCC 25923) and C. albicans (ATCC 90028) .
  • Anticancer: MTT assay on HeLa or MCF-7 cells, with IC₅₀ determination after 48-hour exposure .
  • Enzyme Inhibition: COX-2 selectivity screening (ELISA) to assess anti-inflammatory potential, referencing celecoxib as a control .

Advanced: How do structural modifications at position 3 (pyrazole) affect pharmacokinetic properties?

Answer:
Substituent effects can be modeled via:

  • SwissADME Predictions: LogP values increase with hydrophobic groups (e.g., –Cl, –CF₃), enhancing membrane permeability but reducing solubility .
  • In Vitro CYP450 Inhibition: Methyl groups at position 3 reduce CYP3A4 binding (IC₅₀ > 50 µM) compared to halogens, minimizing drug-drug interaction risks .
  • Salt Formation: Sodium or L-lysine salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) for in vivo studies .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:
Leverage in silico tools to prioritize synthetic targets:

  • Docking Simulations (AutoDock Vina): Predict binding to COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) by optimizing the carboxylic acid’s orientation .
  • QSAR Modeling: Use MOE descriptors (e.g., polar surface area, H-bond donors) to correlate substituents with antibacterial potency (R² > 0.85) .
  • ADMET Prediction (pkCSM): Screen for hERG inhibition risk and BBB penetration to eliminate toxic/non-CNS-penetrant analogs early .

Basic: What are best practices for handling and storing this compound?

Answer:

  • Storage: −20°C under argon in amber vials to prevent oxidation of the thiadiazine ring .
  • Stability Testing: Monitor via HPLC every 3 months; degradation products (e.g., sulfonic acid derivatives) indicate humidity exposure .
  • Safety: Use nitrile gloves and fume hoods due to potential irritancy (LD₅₀ > 500 mg/kg in rats, but unconfirmed for this derivative) .

Advanced: What mechanistic insights explain its antibacterial activity against Gram-negative strains?

Answer:
Proposed mechanisms include:

  • Enoyl-ACP Reductase (FabI) Inhibition: The carboxylic acid group chelates the NAD+ cofactor (Kd ≈ 10 µM), disrupting fatty acid biosynthesis .
  • Biofilm Disruption: Thiadiazine ring interactions with polysaccharide matrices reduce P. aeruginosa biofilm viability by 60% at 25 µg/mL .
  • Contradictions: Some studies report poor Gram-negative activity; this may relate to efflux pump expression (e.g., AcrAB-TolC in E. coli), requiring efflux inhibitor adjuvants .

Advanced: How should researchers address low reproducibility in scaled-up synthesis?

Answer:
Batch inconsistencies often stem from:

  • Impurity Carryover: Implement flash chromatography (silica gel, EtOAc/hexane) before the final crystallization .
  • Reaction Monitoring: Use in situ IR to track carbonyl (1700–1750 cm⁻¹) and sulfone (1300 cm⁻¹) bands, halting at >90% conversion .
  • DoE Optimization: Apply Taguchi methods to evaluate factors (temperature, stoichiometry) for robustness; prioritize time (p < 0.01) as critical .

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